1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Description
This compound is a boronate ester-functionalized derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, featuring an amine group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at position 4. The pyrrolopyridine core is a bicyclic heteroaromatic system that combines the electronic properties of pyrrole and pyridine, making it a valuable motif in medicinal chemistry for kinase inhibition and other therapeutic applications . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex molecules in drug discovery .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)17-11-8(9)5-6-16-11/h5-7H,1-4H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIYEKPOPONDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2C=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134658 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-56-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943323-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.
Mode of Action
This compound acts as an inhibitor of FGFRs. Upon binding to FGFRs, it prevents the receptor’s activation, thereby inhibiting the downstream signaling pathways. This inhibition disrupts the normal functioning of the cells, leading to various cellular responses.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in several key cellular processes. The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes. Inhibition of this pathway by the compound can lead to disruption of these processes.
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results, suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also significantly inhibits the migration and invasion of cancer cells. These effects can contribute to the compound’s potential as a cancer therapeutic.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be normal, and it should be kept in a dark place, sealed in dry conditions, suggesting that light, moisture, and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, particularly those involved in the fibroblast growth factor receptor (FGFR) signaling pathway. The FGFR family, consisting of four distinct isoforms (FGFR1–4), plays an essential role in various types of tumors. The compound has exhibited potent FGFR inhibitory activity, indicating its potential role in biochemical reactions involving these receptors.
Cellular Effects
1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- has shown significant effects on various types of cells and cellular processes. In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner. This suggests that the compound inhibits the kinases by binding to the catalytic site.
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- , has been synthesized and evaluated for its pharmacological properties. This article summarizes the biological activity of this compound based on recent research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H16BNO3
- Molecular Weight : 229.07 g/mol
- CAS Number : 145901-11-7
- Structure : The presence of a dioxaborolane moiety is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising antitumor properties. For instance, compounds structurally related to our target have shown inhibition of cancer cell proliferation through various mechanisms. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Phosphodiesterase (PDE) Inhibition : Compounds similar to 1H-Pyrrolo[2,3-b]pyridin-6-amine have been shown to selectively inhibit PDE4B, which is implicated in inflammatory responses. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-α in macrophages .
Selectivity and Safety Profile
In a broader pharmacological context, derivatives were assessed for selectivity against various CNS receptors. The results indicated that while some compounds showed activity against certain targets (e.g., 5-HT_2C), they exhibited minimal off-target effects at therapeutic concentrations .
Data Tables
| Compound | IC50 (μM) | Target | Activity |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridin-6-amine | 0.48 | PDE4B | Inhibitor |
| Related Compound A | 0.75 | PDE4D | Inhibitor |
| Related Compound B | >10 | 5-HT_2C | Weak Inhibitor |
Case Studies
A notable study focused on the synthesis and biological evaluation of a series of pyrrolo[2,3-b]pyridine derivatives. Among these, one compound demonstrated significant inhibition of TNF-α release from macrophages exposed to lipopolysaccharides (LPS), showcasing its potential for treating inflammatory diseases .
Another investigation assessed the pharmacokinetics and bioavailability of these compounds in vivo. Results indicated favorable absorption profiles with low plasma clearance rates and substantial metabolic stability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that specific derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a lead compound for cancer therapy targeting these receptors .
Pharmacological Properties
The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives includes activities such as:
- Anticonvulsant
- Analgesic
- Anti-inflammatory
- Antitumor
These properties have been attributed to their ability to interact with various biological targets .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how different substitutions on the pyrrolo[2,3-b]pyridine scaffold affect biological activity. For example, modifications at the amide portion of the compound have shown varying degrees of inhibition against phosphodiesterase 4B (PDE4B), with some derivatives exhibiting IC50 values ranging from 0.11 to 1.1 μM . Table 1 summarizes key findings from SAR studies:
| Compound | R Group | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 11h | 3-Chloro-4-methylphenyl | 0.8 | PDE4B Inhibitor |
| 4h | N/A | 7 | FGFR1 Inhibitor |
| 11i | Various | <10 | CNS Receptor Interaction |
Synthetic Pathways
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied to develop efficient methods that yield compounds with high biological activity. Recent advancements include multicomponent reactions that utilize readily available starting materials to create diverse libraries of compounds . These synthetic strategies are essential for facilitating high-throughput screening in drug discovery.
Case Studies
Case Study: FGFR Inhibition
A notable case study involved the evaluation of compound 4h in breast cancer models. The study reported that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells while significantly reducing their migration and invasion capabilities . This highlights the therapeutic potential of targeting FGFRs in cancer treatment.
Case Study: PDE4B Inhibition
Another case study focused on the development of PDE4B inhibitors from the pyrrolo[2,3-b]pyridine scaffold. The lead compound demonstrated favorable pharmacokinetic properties and selectivity over other PDE isoforms, making it a promising candidate for treating CNS disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
This pyridine-based analogue replaces the pyrrolopyridine core with a simpler pyridine ring. The boronate group is at position 5, and a trifluoromethyl group is present at position 4. The molecular weight (288.07 g/mol) is higher than the pyrrolopyridine derivative due to the trifluoromethyl substituent. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the amine-substituted pyrrolopyridine .- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one This compound features an oxazolo[4,5-b]pyridine core fused with an oxazolidinone ring. The boronate group is at position 5.
Substituent Position and Functional Group Differences
6-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
This pyridine derivative includes a tetrahydrofuran (THF) substituent at position 6. The THF group increases steric bulk (molecular weight: 290.17 g/mol) and may enhance solubility in polar solvents compared to the pyrrolopyridine analogue. However, the absence of the fused pyrrole ring reduces aromatic conjugation, altering electronic properties .N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
A direct analogue lacking the boronate ester but featuring an N-methylated amine. The similarity score (0.95) indicates structural proximity, but the absence of the boronate limits its utility in cross-coupling reactions. The methyl group may improve membrane permeability but could reduce reactivity in further derivatization .
Comparative Data Table
*Estimated based on structural analogy.
Q & A
Basic: What are the common synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves functionalizing the pyrrolopyridine core with a boronic ester group. For example, NaH and methyl iodide in THF can methylate the pyrrolo[2,3-b]pyridine nitrogen, followed by nitration and Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C . Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 11.98 ppm for NH protons) .
- HRMS : To verify molecular weight (e.g., observed vs. calculated M⁺ values within 0.0011 amu) .
- IR spectroscopy : Peaks at ~1624 cm⁻¹ (C=N/C=C) and ~3131 cm⁻¹ (N-H stretching) .
Basic: How is the boronic ester moiety utilized in cross-coupling reactions?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% .
- Base : K₂CO₃ or Na₂CO₃ in biphasic solvent systems (dioxane/water) .
- Temperature : 80–105°C under inert atmosphere .
This reaction installs aryl groups at the 4-position of the pyrrolopyridine core, critical for tuning electronic properties .
Advanced: How can reaction conditions be optimized for higher coupling efficiency?
Answer:
Optimization involves:
- Solvent screening : Dioxane/water mixtures (4:1 v/v) enhance solubility and catalyst activity .
- Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by maintaining pH >10, preventing boronic ester hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >80% .
- Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., SPhos) improves turnover frequency .
Advanced: What structural modifications enhance FGFR inhibitory activity in related compounds?
Answer:
Structure-activity relationship (SAR) studies on pyrrolo[2,3-b]pyridine derivatives reveal:
- 5-position substitution : Electron-withdrawing groups (e.g., CF₃) improve hydrogen bonding with FGFR1’s G485 residue, increasing potency (e.g., IC₅₀ = 7 nM for FGFR1) .
- Hydrophobic pocket targeting : Bulky substituents (e.g., 3-trifluoromethylphenyl) at the 1-position enhance selectivity for FGFR1–3 over FGFR4 .
- Chiral centers : (R)-configured phenylethanamine derivatives show 10-fold higher protozoacidal activity than (S)-enantiomers, suggesting stereospecific target interactions .
Advanced: How to resolve contradictions between biological activity and kinase inhibition data?
Answer:
When biological effects (e.g., antimicrobial activity) lack correlation with kinase inhibition (e.g., FGFR1 IC₅₀), consider:
- Off-target profiling : Screen against kinase panels (e.g., MAPK, JAK) to identify alternative targets .
- Cellular uptake studies : Measure intracellular compound concentrations; poor permeability may explain low efficacy despite high in vitro potency .
- Metabolite analysis : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) contributing to observed effects .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the 6-amine group, hydrolyzed in vivo to the active form .
- Co-solvent systems : Use 10% DMSO/40% PEG-400 in saline for intravenous administration .
- Particle size reduction : Nano-milling (e.g., <200 nm) enhances dissolution rates in aqueous media .
Advanced: How stable is this compound under varying storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 150°C; store at –20°C under argon .
- Light sensitivity : Boronic ester hydrolysis accelerates under UV light; use amber vials .
- Moisture control : Karl Fischer titration ensures solvent water content <0.1% prior to reactions .
Advanced: Are there non-coupling applications in antimicrobial or anticancer research?
Answer:
Yes, derivatives exhibit:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
